molecular formula C19H27N3O4 B11543060 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11543060
M. Wt: 361.4 g/mol
InChI Key: GXWWJXGPEAJJME-UHFFFAOYSA-N
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Description

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a propoxyphenyl group, and a pyrrolidine-2,5-dione moiety, which contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced by reacting the piperazine derivative with ethylene oxide or ethylene carbonate.

    Formation of the Pyrrolidine-2,5-dione Moiety: The pyrrolidine-2,5-dione moiety is synthesized by cyclization of a suitable dicarboxylic acid derivative.

    Coupling of the Propoxyphenyl Group: The final step involves coupling the propoxyphenyl group to the piperazine-pyrrolidine intermediate using a suitable coupling reagent such as a carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups in the pyrrolidine-2,5-dione moiety can be reduced to form hydroxyl groups.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Oxidation of the hydroxyethyl group results in the formation of a ketone or aldehyde.

    Reduction: Reduction of the pyrrolidine-2,5-dione moiety leads to the formation of diols.

    Substitution: Substitution reactions on the piperazine ring yield various substituted piperazine derivatives.

Scientific Research Applications

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is unique due to the presence of the propoxyphenyl group and the pyrrolidine-2,5-dione moiety, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H27N3O4

Molecular Weight

361.4 g/mol

IUPAC Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C19H27N3O4/c1-2-13-26-16-5-3-15(4-6-16)22-18(24)14-17(19(22)25)21-9-7-20(8-10-21)11-12-23/h3-6,17,23H,2,7-14H2,1H3

InChI Key

GXWWJXGPEAJJME-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CCO

Origin of Product

United States

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